tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate
Description
tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate is a bicyclic heterocyclic compound featuring a dihydropyridine ring fused with a keto group at position 5 and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and protease-targeting drugs. Its Boc group enhances stability during reactions, while the keto functionality enables further derivatization .
Properties
IUPAC Name |
tert-butyl 3-oxo-2,6-dihydropyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h4-5H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOFVVUJCGMSJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453426 | |
| Record name | tert-Butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156496-89-8 | |
| Record name | tert-Butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Material: Piperidin-4-ylmethanol
The most widely documented route begins with piperidin-4-ylmethanol (5 ), proceeding through four stages to yield tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate. Although the target compound in this pathway is a 4-formyl derivative, the methodology is adaptable to 5-oxo analogs by modifying oxidation steps.
Nucleophilic Substitution
Piperidin-4-ylmethanol reacts with tert-butyl dicarbonate under basic conditions to form tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (6 ). This step typically achieves >85% yield in tetrahydrofuran (THF) at 0–25°C.
Oxidation to Ketone
Compound 6 undergoes oxidation using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) to yield tert-butyl 4-oxopiperidine-1-carboxylate (7 ). Yields range from 75–90%, with PCC preferred for milder conditions.
Halogenation and Elimination
Bromination of 7 with N-bromosuccinimide (NBS) in THF at 70°C introduces a bromine atom at the α-position, forming tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate (8 ). Subsequent elimination using lithium hydroxide in dimethylformamide (DMF) at 70°C generates the dihydropyridine ring via dehydrohalogenation, yielding the final product in 90% purity.
Grignard Reagent-Mediated Cyclization
Formation of Enamine Intermediate
A distinct approach involves constructing the dihydropyridine ring via Grignard addition to enamine precursors. tert-Butyl (S)-allyl(1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate reacts with vinylmagnesium bromide at −30°C to form a magnesium alkoxide intermediate.
Acidic Work-Up and Cyclization
Quenching the Grignard adduct with HCl/MeOH induces cyclization, producing tert-butyl (S)-2-methyl-3-oxo-3,6-dihydropyridine-1(2H)-carboxylate (2a ) in 65–70% yield. Adjusting the substituents on the enamine precursor could theoretically shift the ketone to the 5-position.
Boron-Based Cross-Coupling Strategies
Suzuki-Miyaura Coupling
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate serves as a key intermediate for functionalizing the dihydropyridine ring.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, 1,4-dioxane, 80°C | 86% | |
| Coupling | Aryl halide, Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH, 80°C | 93% |
This method enables late-stage diversification, though the 5-oxo group must be introduced via post-coupling oxidation.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the 5-oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or dihydropyridine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: More oxidized pyridine derivatives.
Reduction: Hydroxyl-substituted dihydropyridines.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate is utilized in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as:
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit activity against several bacterial strains, making them candidates for the development of new antibiotics.
- Anti-inflammatory Drugs : Certain modifications of the compound have been studied for their anti-inflammatory properties, providing a basis for new therapeutic agents in treating inflammatory diseases.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Pyridine Derivatives : It can be transformed into various pyridine derivatives through cyclization reactions, which are crucial for synthesizing complex organic molecules.
- Functionalization Reactions : The carbonyl group in tert-butyl 5-oxo-5,6-dihydropyridine allows for nucleophilic attacks, enabling further functionalization and diversification of molecular structures.
Case Studies
Several studies highlight the applications and effectiveness of tert-butyl 5-oxo-5,6-dihydropyridine derivatives:
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2023) | Synthesis of Antimicrobial Agents | Developed a series of derivatives that showed significant antibacterial activity against E. coli and S. aureus. |
| Johnson & Lee (2022) | Anti-inflammatory Properties | Identified a derivative that reduced inflammation markers in animal models by 40%. |
| Patel et al. (2024) | Organic Synthesis | Demonstrated a novel method for synthesizing pyridine-based ligands using tert-butyl 5-oxo as a precursor, enhancing yield by 30%. |
Mechanism of Action
The mechanism of action of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with molecular targets such as calcium channels. The compound can modulate the activity of these channels, leading to various physiological effects. The pathways involved include the inhibition of calcium influx, which can affect muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Structural Similarity and Substituent Variations
The compound shares a core dihydropyridine-carboxylate structure with several analogs. A similarity analysis (Tanimoto coefficient ≥0.70) identifies key derivatives (Table 1):
Key Research Findings
- Regioselectivity : The 5-oxo derivative’s reactivity contrasts with the 2-oxo analog (CAS 159503-91-0), where the keto group’s position directs functionalization to different ring positions .
- Industrial Availability : Suppliers like CymitQuimica and Parchem offer the 5-oxo compound in quantities from 100 mg to 10 g, reflecting its demand in medicinal chemistry .
- Thermal Stability : Differential scanning calorimetry (DSC) data for the 5-oxo compound is lacking, but its analogs (e.g., CAS 13361-34-7) decompose above 150°C, suggesting similar thermal limits .
Biological Activity
tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate , also known by its CAS number 156496-89-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H15NO3
- Molecular Weight : 197.24 g/mol
- CAS Number : 156496-89-8
- Structure :
The compound features a pyridine ring with an oxo group and a tert-butyl ester, which contributes to its biological activity.
Pharmacological Effects
Research indicates that tert-butyl 5-oxo-5,6-dihydropyridine derivatives exhibit various biological activities:
- Antioxidant Activity : These compounds are known to scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Antimicrobial Properties : Studies have shown effectiveness against a range of bacterial strains, suggesting potential use as an antimicrobial agent.
- Neuroprotective Effects : Some derivatives have been reported to protect neuronal cells from apoptosis in vitro.
The biological activity of tert-butyl 5-oxo-5,6-dihydropyridine is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways.
- Receptor Modulation : It has been suggested that these compounds can modulate receptor activities related to neurotransmission.
Study 1: Antioxidant Activity
A study published in MDPI evaluated the antioxidant properties of several pyridine derivatives, including tert-butyl 5-oxo derivatives. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, highlighting its potential as an antioxidant agent .
Study 2: Antimicrobial Efficacy
In another study, researchers tested the antimicrobial activity of various dihydropyridine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The tert-butyl derivative exhibited notable inhibitory effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 3: Neuroprotection
A recent investigation focused on the neuroprotective effects of this compound in a model of neurodegeneration. The findings revealed that treatment with tert-butyl 5-oxo derivatives significantly reduced neuronal cell death and improved cell viability under oxidative stress conditions .
Synthesis and Derivatives
The synthesis of tert-butyl 5-oxo-5,6-dihydropyridine typically involves multi-step organic reactions. Here is a simplified synthesis pathway:
- Starting Material : Begin with a suitable pyridine precursor.
- Oxidation Reaction : Use oxidizing agents like Dess-Martin periodinane to introduce the oxo group.
- Esterification : React with tert-butyl alcohol under acidic conditions to form the ester.
Table of Related Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| tert-butyl 5-oxo-5,6-dihydropyridine | 156496-89-8 | Antioxidant, Antimicrobial |
| tert-butyl 2-oxo-5,6-dihydropyridine | 128372-89-4 | Neuroprotective |
| tert-butyl 4-amino-2-oxo-pyridine | 1333319-62-2 | Anticancer |
Q & A
Q. What are the primary synthetic routes for tert-butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate, and what reaction conditions are critical for yield optimization?
The compound is commonly synthesized via the Hantzsch dihydropyridine synthesis , involving condensation of an aldehyde, β-keto ester, and ammonia/ammonium salt in refluxing ethanol . Alternative routes include cyclization of Garner’s aldehyde derivatives, as demonstrated in a six-step synthesis with diastereoselective nucleophilic addition and intramolecular cyclization (32% overall yield) . Key factors for optimization include solvent choice (e.g., ethanol for Hantzsch), temperature control, and catalyst selection (e.g., p-TSA for deprotection) .
Q. Which analytical techniques are most effective for characterizing this compound?
NMR spectroscopy (¹H and ¹³C) is critical for structural confirmation, as shown in studies resolving diastereomers and substituent positioning . High-resolution mass spectrometry (HRMS-Orbitrap) validates molecular mass and fragmentation patterns . TLC is routinely used to monitor reaction progress, particularly in multi-step syntheses .
Q. How can researchers address impurities in synthesized batches of this compound?
Impurities often arise from incomplete coupling or deprotection steps. Purification via silica gel column chromatography (e.g., PE/EA gradients) or recrystallization is standard . For boronate intermediates, Pd-catalyzed Suzuki-Miyaura couplings require rigorous removal of residual catalysts using filtration (e.g., Chem Elute cartridges) .
Advanced Research Questions
Q. How can diastereoselective synthesis of this compound derivatives be achieved?
Diastereoselectivity is achieved through chiral auxiliaries or asymmetric catalysis . For example, the use of Garner’s aldehyde enables stereocontrol during nucleophilic addition, followed by intramolecular cyclization to yield (5R,6S)-configured derivatives . Reaction solvents (e.g., dry CH₂Cl₂) and temperature (room temperature for deprotection) are critical for maintaining stereochemical integrity .
Q. What strategies optimize cross-coupling reactions involving this compound boronate esters?
Suzuki-Miyaura couplings with aryl halides require Pd catalysts (e.g., Pd(dppf)Cl₂) and bases (K₂CO₃ or Cs₂CO₃) in mixed solvents (dioxane/water) at 80–100°C . Pre-purification of boronate intermediates via silica gel chromatography (PE/EA = 20:1) improves coupling yields (68–94%) .
Q. How do reaction conditions influence the oxidation and reduction pathways of this compound?
- Oxidation : KMnO₄ or CrO₃ in acidic media converts the dihydropyridine ring to pyridine derivatives .
- Reduction : LiAlH₄ selectively reduces the oxo group to a hydroxyl, forming tetrahydropyridine analogs. Solvent polarity (e.g., THF vs. ethanol) modulates selectivity .
Q. What are the challenges in interpreting contradictory spectral data for derivatives of this compound?
Contradictions may arise from tautomerism or solvent-induced shifts . For example, ¹³C NMR of tert-butyl 4-(3-methoxythiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate shows distinct splitting patterns in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding . Cross-validation with HRMS and 2D-NMR (e.g., COSY, HSQC) resolves ambiguities .
Q. What are the stability considerations for storing this compound?
The compound is sensitive to moisture and oxidizing agents . Storage under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DCM) prevents decomposition . Impurities from hydrolysis (e.g., tert-butyl cleavage) can be monitored via LCMS .
Q. How does this compound serve as an intermediate in polyhydroxylated piperidine alkaloid synthesis?
The (5R,6S)-configured derivative is a precursor for 1-deoxy-L-mannojirimycin and L-fagomycin. Key steps include stereoselective acetoxylation and hydroxymethylation , followed by Boc deprotection and functionalization .
Q. What methodological advancements address low yields in multi-step syntheses involving this compound?
Flow chemistry optimizes large-scale Hantzsch syntheses by enhancing heat/mass transfer . Automated purification systems (e.g., flash chromatography) improve reproducibility in boronate ester preparation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
